Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate
CAS No.:
Cat. No.: VC17431772
Molecular Formula: C8H11FO2
Molecular Weight: 158.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11FO2 |
|---|---|
| Molecular Weight | 158.17 g/mol |
| IUPAC Name | methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate |
| Standard InChI | InChI=1S/C8H11FO2/c1-11-6(10)7-2-3-8(9,4-7)5-7/h2-5H2,1H3 |
| Standard InChI Key | HGHUAJBLPVMKNQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C12CCC(C1)(C2)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate (C₈H₁₁FO₂) features a bicyclo[2.1.1]hexane core, a strained hydrocarbon system comprising two fused rings: a cyclopropane and a cyclobutane. The fluorine atom occupies the 4-position, while the methyl carboxylate group is attached to the 1-position (Figure 1). This arrangement imposes significant steric and electronic effects, influencing reactivity and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁FO₂ | |
| Molecular Weight | 158.17 g/mol | |
| IUPAC Name | Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate | |
| Canonical SMILES | COC(=O)C12CCC(C1)(C2)F | |
| InChI Key | HGHUAJBLPVMKNQ-UHFFFAOYSA-N |
The compound’s bicyclic structure enhances rigidity, making it valuable for studying conformational effects in drug design. The fluorine atom introduces electronegativity and hydrogen-bonding potential, which can modulate bioavailability and binding affinity .
Synthesis and Manufacturing
Esterification of Carboxylic Acid Precursors
The most direct synthesis involves esterifying 4-fluorobicyclo[2.1.1]hexane-1-carboxylic acid with methanol under acidic conditions. This method employs catalysts like sulfuric acid or p-toluenesulfonic acid (p-TsOH) to facilitate nucleophilic acyl substitution (Equation 1):
Alternative Routes via Pinacol Rearrangement
Recent work by Lee et al. (2024) demonstrates that bicyclic ketones, including derivatives of bicyclo[2.1.1]hexane, can be synthesized via SmI₂-mediated pinacol coupling followed by acid-catalyzed rearrangement (Equation 2) :
While this method primarily targets ketones, analogous strategies could adapt diazonium or fluorination steps to introduce the fluorine and ester groups.
Applications in Pharmaceutical and Materials Research
Medicinal Chemistry
The compound’s rigidity and fluorination make it a promising scaffold for drug discovery. For example:
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Bioisosteric Replacement: The bicyclo[2.1.1]hexane system can replace aromatic rings in drug candidates, reducing metabolic susceptibility while maintaining spatial occupancy .
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Protease Inhibitors: Fluorinated bicyclic esters are explored as inhibitors for enzymes like HIV protease, where the fluorine atom enhances binding through polar interactions.
Materials Science
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Polymer Additives: The compound’s thermal stability (inferred from analogs in ) suggests utility in high-performance polymers.
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Liquid Crystals: Rigid bicyclic cores are incorporated into mesogens to tune phase transitions.
Physicochemical Properties and Stability
Spectral Data
While experimental spectra are scarce, computational predictions for related compounds (e.g., 4-fluorobicyclo[2.1.1]hexane-2-carboxylic acid) suggest:
Stability and Reactivity
The ester group is susceptible to hydrolysis under basic conditions, while the fluorine atom resists nucleophilic displacement due to the bicyclic framework’s steric protection.
Recent Research and Future Directions
Synthetic Innovations
Lee et al. (2024) highlighted the utility of pinacol rearrangements for bicyclo[2.1.1]hexane synthesis, suggesting that similar strategies could optimize yields for fluorinated esters .
Biological Evaluations
Although no direct studies on this compound exist, analogs like methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate exhibit moderate bioactivity, warranting further exploration .
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